molecular formula C5H5N5 B3348529 5H-imidazo[4,5-c]pyridazin-4-amine CAS No. 17649-12-6

5H-imidazo[4,5-c]pyridazin-4-amine

Cat. No.: B3348529
CAS No.: 17649-12-6
M. Wt: 135.13 g/mol
InChI Key: YWFGSNCPJJPXPF-UHFFFAOYSA-N
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Description

5H-Imidazo[4,5-c]pyridazin-4-amine is a heterocyclic compound of interest in medicinal chemistry and chemical synthesis. Its structure, featuring an imidazo[4,5-c]pyridazine core with an amine functional group, makes it a versatile building block for the development of more complex molecules . Compounds based on the imidazopyridazine scaffold are frequently investigated for their biological activity. Research into analogous structures has shown that this class of molecules can serve as key intermediates in the synthesis of potential therapeutic agents . For instance, closely related imidazo[4,5-d]pyridazin-4-amine derivatives have been identified as inhibitors of MKNK1 and MKNK2 kinases, highlighting the scaffold's relevance in oncology research for the potential treatment of hyperproliferative diseases . Furthermore, other imidazo[4,5-d]pyridazine compounds have been explored as agonists for Toll-like receptors (TLR) 7 and/or 8, indicating potential applications in immunology, as vaccine adjuvants, or for the treatment of various cancers and dermatological disorders . The presence of the amine group on the heterocyclic core allows for further chemical derivatization, enabling researchers to explore a wide array of structure-activity relationships. As such, this compound provides a valuable starting point for drug discovery programs and the synthesis of novel compounds for biological screening. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[4,5-c]pyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-3-1-9-10-5-4(3)7-2-8-5/h1-2H,(H3,6,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGSNCPJJPXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418280
Record name 5H-imidazo[4,5-c]pyridazin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17649-12-6
Record name NSC82805
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-imidazo[4,5-c]pyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Imidazo 4,5 C Pyridazine Derivatives

Established Synthetic Routes to the Imidazo[4,5-c]pyridazine Nucleus

The construction of the fundamental imidazo[4,5-c]pyridazine ring system can be achieved through several synthetic approaches, including cyclocondensation reactions and multi-component synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions represent a primary and widely utilized strategy for the synthesis of the imidazo[4,5-c]pyridazine nucleus. This approach typically involves the reaction of a suitably substituted diaminopyridazine with a one-carbon electrophile.

A common method involves the cyclization of a diaminopyridazine with a suitable reagent. For instance, the parent imidazo[4,5-c]pyridazine has been prepared through various routes, underscoring the versatility of this approach. researchgate.net A notable example is the reaction of 3,4-diaminopyridazine with reagents like nitrous acid, which is a common method for forming the fused imidazole (B134444) ring. researchgate.net

Furthermore, the synthesis of thiazolo[4,5-c]pyridazine derivatives, which are structurally related to imidazo[4,5-c]pyridazines, has been achieved through cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. nih.gov This reaction proceeds via a two-step condensation mechanism, highlighting the broad applicability of cyclocondensation strategies in constructing fused pyridazine (B1198779) ring systems. nih.gov

Starting MaterialsReagentsProductReference
3,4-DiaminopyridazineNitrous AcidImidazo[4,5-c]pyridazine researchgate.net
3-Oxo-2-arylhydrazonopropanals, 4-ThiazolidinonesAcetic AcidThiazolo[4,5-c]pyridazine derivatives nih.gov

Multi-component Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic scaffolds like imidazo[4,5-c]pyridazines from simple and readily available starting materials in a single synthetic operation.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, has been successfully employed for the synthesis of imidazo[1,2-a]pyridines and is conceptually applicable to the synthesis of related fused imidazole systems. mdpi.com This reaction typically involves an aldehyde, an amidine, and an isocyanide, which under acidic catalysis, lead to the formation of the fused imidazole ring. mdpi.com While direct examples for 5H-imidazo[4,5-c]pyridazin-4-amine are not explicitly detailed, the principles of MCRs provide a powerful tool for the divergent synthesis of such derivatives. jocpr.comresearchgate.net

Reaction TypeComponentsCatalystProduct ClassReference
Groebke–Blackburn–BienayméAldehyde, Amidine, IsocyanideAcid (Lewis or Brønsted)Imidazo-fused heterocycles mdpi.com
Ugi-type MCR2-Aminoimidazoles, Aldehydes, IsocyanidesZirconium(IV) chlorideN-fused 2- and 3-aminoimidazoles researchgate.net

Regioselective Synthesis of Imidazo[4,5-c]pyridazine Isomers

The regioselective synthesis of specific isomers of imidazo[4,5-c]pyridazines is crucial for establishing structure-activity relationships in drug discovery. The substitution pattern on the starting pyridazine ring dictates the final regiochemistry of the fused imidazole ring.

For the related imidazo[4,5-b]pyridine system, regioselective synthesis has been achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with sodium bisulfite adducts of various benzaldehydes to yield the corresponding 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines, respectively. nih.gov The regiochemical outcome is determined by the initial arrangement of the amino groups on the pyridine (B92270) ring. Similar principles apply to the pyridazine system, where the use of specifically substituted 3,4-diaminopyridazines would lead to the desired imidazo[4,5-c]pyridazine isomer.

Furthermore, studies on the methylation of imidazo[4,5-c]pyridazine-2-thiol have demonstrated the importance of unequivocal syntheses to confirm the structure of the resulting isomers, such as 1-methylimidazo[4,5-c]pyridazine-2-thiol and 3-methylimidazo[4,5-c]pyridazine-2-thiol. researchgate.net This highlights the need for careful characterization to ensure the regiochemical integrity of the synthesized compounds. The development of regioselective methods is an active area of research, with recent reports focusing on the synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, showcasing the potential for divergent and regioselective approaches. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, further functionalization is often necessary to modulate its physicochemical and biological properties. Key strategies include modifications of the exocyclic amine and substitutions on the heterocyclic rings.

Amine Substitutions and Modifications

The amino group at the 4-position of the 5H-imidazo[4,5-c]pyridazine ring system is a key handle for introducing structural diversity. Standard organic transformations can be employed to modify this group.

While specific examples for the direct substitution on the 4-amino group of this compound are not extensively documented in the provided search results, analogous reactions on similar heterocyclic systems are well-established. For instance, in the synthesis of substituted imidazo[1,2-b]pyridazines, amino groups are introduced and can be further modified. google.com These modifications can include acylation, alkylation, and the formation of ureas or sulfonamides. The reactivity of the amino group is influenced by the electronic nature of the heterocyclic core.

Ring Alkylation and Arylation

Alkylation and arylation reactions on the nitrogen atoms of the imidazole or pyridazine rings, as well as on available carbon positions, provide another avenue for derivatization.

N-Alkylation and N-Arylation: The alkylation of imidazo[4,5-c]pyridines has been shown to predominantly result in the formation of N5-regioisomers. nih.gov The reaction is typically carried out using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov Similarly, N-arylation can be achieved using palladium-catalyzed cross-coupling reactions. researchgate.net

C-H Arylation: Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds. For the related imidazo[4,5-b]pyridine scaffold, an efficient C2-functionalization via direct C–H arylation has been reported for N3-protected derivatives. rsc.org This methodology allows for the synthesis of 2,7- and 2,6-disubstituted derivatives from common intermediates. rsc.org Palladium-catalyzed C-H arylation has also been successfully applied to 5H-imidazo[2,1-a]isoindole scaffolds. researchgate.net These methods offer a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

Reaction TypeSubstrateReagentCatalyst/ConditionsProductReference
N-Alkylation5H-Imidazo[4,5-c]pyridinesAlkyl bromideK2CO3, DMFN5-alkylated regioisomers nih.gov
C-H ArylationN3-MEM-protected imidazo[4,5-b]pyridinesAryl halidePalladium catalystC2-arylated derivatives rsc.org
C-H Arylation5H-Imidazo[2,1-a]isoindolesAryl bromidesPalladium catalystC5-arylated derivatives researchgate.net

Introduction of Diverse Chemical Moieties

The functionalization of the 5H-imidazo[4,5-c]pyridazine core is crucial for developing a range of derivatives. Research has established several routes to introduce various substituents onto the heterocyclic framework.

One of the foundational achievements in this area was the first reported synthesis of the parent imidazo[4,5-c]pyridazine . Current time information in Bangalore, IN. This pioneering work also detailed methods for creating several key derivatives. For instance, the adenine (B156593) analogue, 7-aminoimidazo[4,5-c]pyridazine , was successfully prepared, highlighting a method for introducing a critical amino group onto the pyridazine ring. Current time information in Bangalore, IN.

Further diversification has been achieved through methylation and the introduction of sulfur-containing groups. The synthesis of 1-methylimidazo[4,5-c]pyridazine and 3-methylimidazo[4,5-c]pyridazine was accomplished through unequivocal synthetic pathways. Current time information in Bangalore, IN. These routes were essential to definitively establish the position of the methyl group, addressing potential regioselectivity issues. Current time information in Bangalore, IN. Similarly, the creation of thiol derivatives, such as imidazo[4,5-c]pyridazine-2-thiol , and their subsequent S-methylation to yield compounds like 2-methylthioimidazo[4,5-c]-pyridazine , has been documented. Current time information in Bangalore, IN. The preparation of chloro-intermediates, for example 1-methyl-2-methylthio-6-chloroimidazo[4,5-c]pyridazine and 3-methyl-2-methylthio-6-chloroimidazo[4,5-c]pyridazine , provides a handle for further nucleophilic substitution reactions, significantly broadening the scope of accessible derivatives. Current time information in Bangalore, IN.

More complex moieties can also be introduced. A notable example is the synthesis of 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one . This was achieved by fusing 5-(4-Bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one with ammonium (B1175870) acetate. mdpi.com This demonstrates a method for incorporating substituted aryl and arylamino groups at specific positions on the heterocyclic core. mdpi.com

Catalytic Approaches in Imidazo[4,5-c]pyridazine Synthesis

The use of catalysts can enhance the efficiency and selectivity of heterocyclic synthesis. While the literature specifically on catalytic methods for 5H-imidazo[4,5-c]pyridazines is not extensive, some examples and analogous catalytic strategies provide insight into current and potential approaches.

A direct catalytic method involves the use of a Lewis acid. For example, a catalytic amount of zinc chloride (ZnCl₂) was used to facilitate the fusion reaction that forms the imidazo[4,5-c]pyridazine ring in the synthesis of 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one. mdpi.com

While not applied directly to the imidazo[4,5-c]pyridazine system, catalytic strategies for the closely related imidazo[4,5-c]pyridines suggest potential avenues for development. These include:

Ytterbium triflate catalysis : This has been used for the condensation of 3,4-diaminopyridine with triethyl orthoformate to yield imidazo[4,5-c]pyridine derivatives. mdpi.com This type of Lewis acid catalysis could potentially be adapted for pyridazine analogues.

Palladium-catalyzed reactions : Palladium catalysts are widely used in heterocyclic synthesis. For imidazo[4,5-c]pyridines, a palladium-catalyzed amidation followed by a cyclization strategy has been developed. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyayura coupling, have been employed to derivatize the imidazo[4,5-b]pyridine core, suggesting a powerful method for introducing aryl and heteroaryl groups that could be applicable to the imidazo[4,5-c]pyridazine scaffold. mdpi.com

Heterogeneous Catalysis : Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been reported as a reusable heterogeneous catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization, tolerating many functional groups and providing excellent yields. mdpi.comnih.gov

The application of these modern catalytic methods to the synthesis of 5H-imidazo[4,5-c]pyridazine derivatives remains a promising area for future research.

Challenges and Advancements in Synthetic Accessibility

The synthesis of 5H-imidazo[4,5-c]pyridazine derivatives presents both historical challenges and notable advancements.

A significant early advancement was the very first synthesis of the parent imidazo[4,5-c]pyridazine, which was previously an unknown ring system. Current time information in Bangalore, IN. This work laid the foundation for all subsequent chemical exploration of this heterocyclic family.

One of the primary challenges in the synthesis of these compounds is regioselectivity . When substituting the imidazole ring, for example during methylation, the reaction can potentially occur on different nitrogen atoms. The need for "unequivocal syntheses" to confirm the structures of 1-methyl- and 3-methyl-substituted derivatives underscores this difficulty. Current time information in Bangalore, IN. This issue necessitates careful selection of synthetic routes and robust analytical characterization to ensure the correct isomer is obtained.

Another challenge is the limited number of reported direct catalytic methods for the synthesis and functionalization of the imidazo[4,5-c]pyridazine core. Much of the current catalytic methodology has been developed for the analogous pyridine-based systems. mdpi.comnih.gov Adapting these palladium, copper, or Lewis acid-catalyzed reactions to the pyridazine system is a key area for future advancement. The development of catalyst-free approaches, as seen for other isomeric systems like imidazo[1,2-b]pyridazines, could also represent a significant step forward, potentially offering more sustainable and cost-effective synthetic routes. mdpi.com

The synthesis of specific target molecules like This compound is not yet widely reported, indicating that challenges in accessing specific substitution patterns persist. Future advancements will likely focus on developing more versatile and regioselective synthetic methods to enable the efficient construction of a wider library of these compounds for further study.

Structure Activity Relationship Sar Studies of 5h Imidazo 4,5 C Pyridazin 4 Amine Analogs

Influence of Substituent Nature and Position on Molecular Interactions

The biological activity of imidazo[4,5-c]pyridazine analogs is profoundly influenced by the nature and placement of various substituents on the heterocyclic core. Research on the closely related imidazo[4,5-c]pyridin-2-one scaffold, developed as Src family kinase inhibitors, provides valuable insights. In a series of these compounds, modifications at the N1 and N3 positions of the imidazolone (B8795221) ring were explored. The introduction of different polar and nonpolar groups at the N1 position was investigated to optimize interactions within the solvent-exposed region of the kinase's ATP binding site. Simultaneously, varying the size of substituents at the N3 position was aimed at probing the dimensions of a hydrophobic pocket to enhance binding affinity. nih.gov

For instance, in a series of 4-amino-imidazo[4,5-c]pyridin-2-one derivatives, a cyclopentyl group at the N1 position and a p-tolyl group at the N3 position (compound 1k) demonstrated significant inhibitory activity against Src and Fyn kinases. nih.gov The substitution of the p-tolyl group with a 4-chlorophenyl group (compound 1q) or a 4-cyanophenyl group (compound 1n) also yielded potent inhibitors. nih.gov This suggests that both electron-donating and electron-withdrawing substituents on the phenyl ring at the N3 position are well-tolerated and can contribute to potent kinase inhibition. nih.gov

In a different but related series of imidazo[4,5-b]pyridines with antiproliferative properties, the introduction of a bromo substituent on the pyridine (B92270) ring or an amidino group on a phenyl ring at the 2-position was found to be beneficial for activity. mdpi.comnih.gov Specifically, a compound bearing an unsubstituted amidino group and another with a 2-imidazolinyl amidino group showed potent and selective activity against colon carcinoma cell lines. mdpi.comnih.gov

The following table summarizes the inhibitory activities of selected imidazo[4,5-c]pyridin-2-one analogs, highlighting the impact of substituents at the N1 and N3 positions on Src kinase inhibition.

CompoundN1 SubstituentN3 SubstituentSrc IC₅₀ (µM)Fyn IC₅₀ (µM)
1d Cyclopentyl4-chlorophenyl0.230.18
1e Cyclohexyl4-chlorophenyl0.280.20
1k Cyclopentylp-tolyl0.250.19
1n Cyclopentyl4-cyanophenyl0.280.21
1q Cyclopentyl4-methoxyphenyl0.220.16
1s Cyclopentyl4-fluorophenyl0.190.14

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors. nih.gov

Impact of Amine Side Chains on Biological Activity Profiles

The amine group at the C4 position of the 5H-imidazo[4,5-c]pyridazin-4-amine scaffold is a key feature for biological activity, and modifications to this group can significantly alter the compound's pharmacological profile. While direct SAR studies on the C4-amino group of this specific pyridazine (B1198779) are limited in the public domain, research on analogous positions in related heterocyclic systems underscores the importance of this functional group.

For example, in the development of imidazo[4,5-c]pyridin-2-one derivatives as DNA-dependent protein kinase (DNA-PK) inhibitors, a 6-anilino substituent was found to be a crucial element for activity. nih.gov This highlights the importance of an amino linkage at a position analogous to the C4-amine in the target scaffold. Further optimization of the aniline (B41778) substituent could lead to enhanced potency and selectivity.

In another study focusing on tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of various amino side chains at different positions on the tetracyclic skeleton had a pronounced effect on their antiproliferative activity. The specific nature and location of these amino side chains were critical in determining the potency of the compounds against various cancer cell lines.

Conformational Effects and Scaffold Modifications in Imidazo[4,5-c]pyridazines

Scaffold modification, or scaffold hopping, is a powerful strategy to explore new chemical space and improve the properties of a lead compound. In the development of Src family kinase inhibitors, the imidazo[4,5-c]pyridin-2-one scaffold itself was the result of a scaffold hopping approach from a known pyrazolo[3,4-d]pyrimidine inhibitor (PP2). nih.gov This modification involved replacing the pyrimidine (B1678525) ring of PP2 with a pyridine and the pyrazole (B372694) ring with an imidazolone ring, leading to a novel and potent class of inhibitors. nih.gov

Another example of scaffold modification can be seen in the investigation of SERCA2a activators, where an imidazo[4,5-c]pyridine was evaluated as a bioisostere for a benzimidazole (B57391) headgroup. acs.org While in this particular case the modification did not lead to an improvement in activity, it demonstrates the application of this strategy in probing the electronic and structural requirements for biological function. acs.org These examples underscore the importance of both conformational control and scaffold innovation in the design of novel drugs based on the imidazo[4,5-c]pyridazine core.

Regioisomeric Effects on Biological Potency and Selectivity

Regioisomerism, the phenomenon of compounds having the same molecular formula but differing in the position of substituents on the core scaffold, can have a dramatic impact on the biological activity and selectivity of imidazo[4,5-c]pyridazine analogs. The specific placement of nitrogen atoms within the heterocyclic system and the attachment points of substituents can lead to vastly different pharmacological profiles.

In the synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines and their regioisomeric imidazo[4,5-b]pyridine counterparts, it was observed that alkylation of the 5H-imidazo[4,5-c]pyridine core predominantly yields the N5-regioisomer. nih.gov The antimicrobial activity of these compounds was evaluated, and it was found that certain regioisomers displayed more promising activity than others. For instance, some N-alkylated imidazo[4,5-c]pyridine derivatives showed promising antimicrobial activity with low minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. nih.gov

The table below presents the antimicrobial activity of selected N-alkylated 2-phenyl-5H-imidazo[4,5-c]pyridine regioisomers.

CompoundN5-SubstituentS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)C. albicans MIC (µg/mL)
2g 4-chlorobenzyl884
2h 4-chlorobenzyl888

Data is for N5-alkylated 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines. nih.gov

Furthermore, studies on tetracyclic imidazo[4,5-b]pyridine derivatives have highlighted the significant influence of the position of the nitrogen atom in the pyridine ring on antiproliferative activity. Regioisomers with the nitrogen at different positions in the pyridine ring exhibited notable differences in their potency, with some showing nanomolar efficacy. This emphasizes that subtle changes in the electronic distribution and hydrogen bonding capacity due to the location of a single nitrogen atom can lead to significant changes in biological function.

Molecular Mechanisms and Biological Interactions of Imidazo 4,5 C Pyridazine Derivatives Preclinical Investigations

Enzyme Inhibition Profiles

Kinase Inhibition

While direct kinase inhibition data for 5H-imidazo[4,5-c]pyridazin-4-amine is not available, studies on related structures highlight the potential of the imidazo[4,5-c]pyridine scaffold as a source of kinase inhibitors.

Cyclin-Dependent Kinases (CDKs) Inhibition Mechanisms

No specific studies detailing the inhibition of Cyclin-Dependent Kinases (CDKs) by this compound were identified in the reviewed literature.

Bruton's Tyrosine Kinase (BTK) Modulation

Similarly, there is no direct evidence of Bruton's Tyrosine Kinase (BTK) modulation by this compound.

Other Relevant Kinase Target Interactions

Research has been conducted on derivatives of the closely related imidazo[4,5-c]pyridin-2-one scaffold, which differs from the target compound by the presence of a ketone group. A series of these derivatives were synthesized and evaluated as inhibitors of Src family kinases (SFKs), which are implicated in the pathogenesis of glioblastoma. nih.gov Several compounds in this series demonstrated potent inhibition of both Src and Fyn kinases in the submicromolar range. nih.gov

Furthermore, 6-anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov One compound from this series exhibited nanomolar inhibitory potency against DNA-PK with excellent selectivity over related kinases. nih.gov

It is crucial to reiterate that these findings are for imidazo[4,5-c]pyridin-2-one derivatives and not for this compound. The structural differences, particularly the pyridazine (B1198779) ring and the amine substituent in the target compound, would significantly influence its biological activity and kinase interaction profile.

Nucleic Acid-Modifying Enzyme Interactions (e.g., Nucleoside Triphosphatase/Helicase)

There are no specific data available on the interaction of this compound with nucleic acid-modifying enzymes.

Other Enzyme Systems (e.g., DprE1, Methionyl-tRNA synthetase)

Investigations into other enzyme systems have focused on related heterocyclic cores. For instance, 1H-imidazo[4,5-d]pyridazin-4-amine , an isomer of the target compound, has shown promise as an inhibitor of DprE1, an enzyme critical for the pathogenesis of tuberculosis. It is important to note that this is a different structural isomer, and the position of the nitrogen atoms in the pyridazine ring can dramatically alter the compound's properties and biological targets.

Receptor and Pathway Modulation

Derivatives of the imidazo[4,5-c]pyridine and related scaffolds have been synthesized and evaluated for their effects on several important receptor systems, demonstrating a range of activities from allosteric modulation to direct antagonism.

GABAA Receptor Allosteric Modulation

The imidazopyridine scaffold, a class to which imidazo[4,5-c]pyridazines are related, was initially recognized for its interaction with the γ-aminobutyric acid type A (GABAA) receptor. The first discovered biological activity for this class of compounds was as positive allosteric modulators of the GABAA receptor. This modulation enhances the effect of the principal inhibitory neurotransmitter, GABA, at the receptor.

Specifically, compounds with the imidazo[4,5-c]pyridine core have been investigated for their GABA-agonistic properties. One such derivative, known as Bamaluzole, was identified as a GABAA receptor agonist. nih.gov Further supporting this activity, a European patent application has described other imidazo[4,5-c]pyridine derivatives possessing selective GABA-agonistic effects. acs.org

Serotonin (B10506) Receptor (e.g., 5-HT6) Ligand Properties

Researchers have designed and synthesized novel series of 1H-imidazo[4,5-c]pyridine derivatives to act as non-sulfonamide ligands for the serotonin 5-HT6 receptor. nih.govnih.gov In a study aimed at developing ligands with cognitive-enhancing properties, a library of both 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine derivatives was created and evaluated. nih.gov This work identified potent ligands for the 5-HT6 receptor, highlighting the potential of the imidazo[4,5-c]pyridine scaffold in modulating this specific serotonin receptor subtype. nih.govnih.gov

Angiotensin II Type 1 (AT1) Receptor Antagonism

The imidazo[4,5-c]pyridine scaffold has been successfully utilized to develop potent antagonists of the Angiotensin II Type 1 (AT1) receptor. In an effort to create agents with dual pharmacological activity, researchers developed a series of imidazo[4,5-c]pyridin-4-one derivatives based on modifications to the known AT1 receptor blocker, telmisartan. oncotarget.com

These compounds demonstrated robust antagonistic activity against the AT1 receptor. oncotarget.com In vitro evaluations confirmed that these derivatives are effective blockers, with inhibitory concentrations (IC₅₀) in the nanomolar range. oncotarget.com This line of research confirms the utility of the imidazo[4,5-c]pyridine core as a foundational structure for potent AT1 receptor antagonists.

Table 1: AT1 Receptor Antagonist Activity of Imidazo[4,5-c]pyridin-4-one Derivatives

Compound Class Target Activity Potency Range
Imidazo[4,5-c]pyridin-4-one derivatives Angiotensin II Type 1 (AT1) Receptor Antagonism IC₅₀ = 0.49 - 94.1 nM oncotarget.com

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Partial Agonism

The same series of imidazo[4,5-c]pyridin-4-one derivatives developed as AT1 antagonists were also found to possess activity at the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). oncotarget.com PPARγ is a nuclear receptor crucial in regulating fatty acid metabolism and insulin (B600854) sensitivity. nih.gov

The investigated imidazo[4,5-c]pyridin-4-one compounds were identified as partial agonists of PPARγ. oncotarget.com Their efficacy was confirmed through in vitro assays, which showed a wide range of potencies. oncotarget.com This dual activity suggests that a single molecular scaffold based on the imidazo[4,5-c]pyridine ring system can be engineered to modulate two distinct and therapeutically relevant pathways.

Table 2: PPARγ Partial Agonist Activity of Imidazo[4,5-c]pyridin-4-one Derivatives

Compound Class Target Activity Potency Range
Imidazo[4,5-c]pyridin-4-one derivatives Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Partial Agonism EC₅₀ = 20 - 3640 nM oncotarget.com

Nucleic Acid Binding and Intercalation Properties

Beyond interacting with protein receptors, imidazo[4,5-c]pyridazine derivatives have shown the ability to interact with nucleic acids and associated enzymes, indicating another dimension to their biological activity.

Interaction with DNA and RNA Structures

The imidazo[4,5-c]pyridine core has been identified as a key structural motif in the development of inhibitors for enzymes that interact with nucleic acids. A notable example is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. A series of imidazo[4,5-c]pyridines demonstrated moderate to good PARP inhibitory activity, with the most potent compound showing an IC₅₀ value of 8.6 nM. nih.gov Such inhibition prevents cancer cells from repairing their DNA, thereby increasing their sensitivity to chemotherapy. nih.gov

Furthermore, the imidazo[4,5-c]pyridine scaffold has been implicated in interactions with viral RNA. In a study targeting the Bovine Viral Diarrhea Virus (BVDV), a highly active and selective molecule based on the imidazo[4,5-c]pyridine structure was found to interact with the viral RNA-dependent RNA polymerase, a key enzyme in the virus's replication cycle. nih.gov

Table 3: Interaction of Imidazo[4,5-c]pyridine Derivatives with Nucleic Acid-Associated Enzymes

Derivative Class Target Enzyme Biological Effect Reported Potency
Imidazo[4,5-c]pyridines Poly(ADP-ribose) polymerase (PARP) Inhibition IC₅₀ = 8.6 nM nih.gov
Imidazo[4,5-c]pyridines Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase Interaction/Inhibition Not specified

G-quadruplex Binding Affinities

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for therapeutic intervention in diseases such as cancer. The ability of small molecules to selectively bind to and stabilize G-quadruplexes is a field of intensive research.

As of the latest available scientific literature, there are no specific studies detailing the G-quadruplex binding affinities of This compound . Preclinical investigations into the direct interaction of this particular compound with G-quadruplex structures have not been reported.

While research has been conducted on the broader class of imidazopyridine derivatives and other heterocyclic systems for their potential as G-quadruplex ligands, these findings are not directly applicable to this compound. For instance, studies on certain 1H-imidazo[4,5-f]-1,10-phenanthroline derivatives have demonstrated their ability to preferentially bind to and stabilize G-quadruplex DNA. nih.gov Similarly, derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors of various kinases, and while some anticancer agents are known to target G-quadruplexes, a direct link for these specific derivatives has not been established. nih.govnih.gov

Future preclinical investigations would be necessary to determine if this compound or its derivatives possess any affinity for G-quadruplex structures. Such studies would typically involve biophysical techniques like FRET (Förster Resonance Energy Transfer) assays, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to quantify binding and characterize the nature of the interaction.

Due to the absence of specific research findings on the G-quadruplex binding affinities of this compound, a data table on this topic cannot be provided.

Preclinical Biological Activity Spectrum of 5h Imidazo 4,5 C Pyridazin 4 Amine Derivatives

Antimicrobial Activity Investigations (in vitro and non-human in vivo models)

Derivatives of the 5H-imidazo[4,5-c]pyridazine core have demonstrated a broad spectrum of antimicrobial activities, including antiviral, antimycobacterial, antibacterial, antifungal, and antimalarial properties.

Antiviral Activity

Research has highlighted the potential of imidazo[4,5-c]pyridine derivatives against various viruses. For instance, certain derivatives have been tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, and have shown promising activity. mdpi.com Modifications on the imidazo[4,5-c]pyridine scaffold, such as substitutions on a benzyl (B1604629) group, have been shown to influence the antiviral potency. mdpi.com Specifically, a series of imidazo[4,5-c]pyridines were developed and tested against BVDV, leading to the identification of a highly active and selective molecule that interacts with the viral RNA-dependent RNA polymerase. mdpi.com The presence of a fluorine atom on the phenyl ring at the 2-position was observed to decrease activity, while large substituents on the benzyl group also led to reduced activity. mdpi.com

While direct studies on 5H-imidazo[4,5-c]pyridazin-4-amine derivatives against Classical Swine Fever Virus (CSFV) and West Nile Virus (WNV) are not extensively available, the broader class of imidazopyridines and related heterocyclic compounds have been investigated. For example, some uridine (B1682114) derivatives of 2-deoxy sugars have shown to effectively arrest CSFV growth in vitro. nih.gov Additionally, the small molecule 5-aminolevulinic acid phosphate (B84403) (5-ALA) and its metabolite protoporphyrin IX (PPIX) have demonstrated antiviral effects against CSFV in vitro by inactivating virus particles and inhibiting the replication cycle. nih.gov In the context of WNV, several small molecule compounds, including pyrazolines, xanthanes, acridines, and quinolines, have been identified as having anti-WNV activity. umn.edu

Antimycobacterial Efficacy

Derivatives of imidazo[4,5-c]pyridine have shown significant promise as antimycobacterial agents against Mycobacterium tuberculosis. rsc.orgrsc.org In one study, a series of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide functionalities were synthesized and evaluated. rsc.org Several of these compounds exhibited significant activity against M. tuberculosis in vitro. rsc.org Notably, compounds 21 , 22 , and 23 were identified as the most active, and in a subsequent in vivo animal model, they effectively decreased the bacterial load in the lungs and spleen. rsc.orgresearchgate.net The structural and molecular confirmation of these synthesized compounds was carried out using 1H NMR, 13C NMR, and mass spectra. researchgate.net

The following table summarizes the in vitro antimycobacterial activity of selected imidazo[4,5-c]pyridine derivatives.

CompoundIn Vitro Activity against M. tuberculosis (MIC)Reference
21 Most Active rsc.orgresearchgate.net
22 Most Active rsc.orgresearchgate.net
23 Most Active rsc.orgresearchgate.net

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Spectrum

The antibacterial potential of imidazo[4,5-c]pyridine derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria. nih.gov A study on new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives revealed promising activities for several compounds, with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. nih.gov Specifically, compounds 2g , 2h , 4a , and 4b demonstrated the most significant antibacterial effects. nih.gov

In another study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antibacterial activity. mdpi.com While most of the tested compounds were found to be inactive, derivative 14 , which contains a 2-imidazolinyl amidino group, showed moderate activity against E. coli with a MIC of 32 μM. mdpi.com

Antifungal Properties

The antifungal properties of imidazo[4,5-c]pyridine derivatives have also been investigated. nih.gov For instance, some 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives were evaluated in vitro against Candida albicans and Candida parapsilosis. nih.gov Among the synthesized compounds, 2g , 2h , 4a , and 4b showed promising antifungal activity with low MIC values. nih.gov

Furthermore, it has been suggested that glucosamine-6-phosphate synthase could be a potential molecular target for new imidazo[4,5-c]pyridine derivatives in treating fungal infections, as this enzyme is crucial for the synthesis of the fungal cell wall. mdpi.com Certain imidazo[4,5-b]pyridine derivatives have exhibited good antimicrobial activity when compared to the reference drug fluconazole. mdpi.com

Antimalarial Activity

While direct evidence for the antimalarial activity of this compound derivatives is limited, related heterocyclic compounds have been studied for their potential against Plasmodium falciparum, the parasite responsible for malaria. For instance, a series of 5-aminopyrazoles were synthesized and tested in vitro, with two compounds, 31a and 31b , showing notable activity with IC50 values of 0.149 mM and 0.150 mM, respectively. mdpi.com Additionally, hybrid compounds of 4-aminoquinoline (B48711) and ferrocene (B1249389) have demonstrated significant antimalarial activity. nih.gov The exploration of amination reactions on a 1,2,4-triazolo[4,3-a]pyrazine scaffold, a related nitrogen-containing heterocyclic system, has also yielded compounds with antimalarial activity. nih.gov

Antineoplastic and Antiproliferative Studies (in vitro cell lines)

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. nih.govnih.gov

A study on 2,6-disubstituted imidazo[4,5-b]pyridines revealed that some derivatives exhibited strong and selective antiproliferative activity. nih.gov Notably, the N-methyl substituted derivative 19 , which has a hydroxyl group, was one of the most promising compounds, showing pronounced activity against several cancer cell lines, including Capan-1 (pancreatic adenocarcinoma), LN-229 (glioblastoma), DND-41 (acute lymphoblastic leukemia), K-562 (chronic myeloid leukemia), and Z-138 (non-Hodgkin lymphoma). nih.gov The IC50 values for this compound ranged from 1.45 to 1.90 μM. nih.gov

Another study reported on a novel imidazo[4,5-b]pyridine derivative, 11 , which displayed cytotoxic activity against all five human cancer cell lines tested, with ID50 values lower than 4 microg/mL. nih.gov All tested compounds in this study inhibited the proliferation of the HL-60 human promyelocytic leukemia cell line. nih.gov

The table below presents the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives.

CompoundCancer Cell LineIC50/ID50Reference
19 Capan-11.45–1.90 μM nih.gov
19 LN-2291.45–1.90 μM nih.gov
19 DND-411.45–1.90 μM nih.gov
19 K-5621.45–1.90 μM nih.gov
19 Z-1381.45–1.90 μM nih.gov
11 5 Human Cancer Cell Lines< 4 µg/mL nih.gov

IC50 (Inhibitory Concentration 50%) and ID50 (Inhibitory Dose 50%) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Cytostatic and Cytotoxic Effects on Cancer Cell Lines

Derivatives of imidazopyridazine and its isomers, such as imidazopyridines, have demonstrated significant cytostatic and cytotoxic activity across a variety of human cancer cell lines. The antiproliferative effects are often potent, with inhibitory concentrations in the sub-micromolar to low micromolar range.

For instance, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives showed pronounced cytostatic effects, particularly against HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells, with IC50 values in the nanomolar range of 0.3–0.9 µM. irb.hr Another study on amidino-substituted imidazo[4,5-b]pyridines identified two compounds with selective and potent activity against SW620 colon carcinoma cells, recording IC50 values of 0.4 µM and 0.7 µM. mdpi.com

The cytotoxic potential has also been observed in other cancer types. Certain imidazo[1,2-a]pyridine (B132010) compounds, specifically IP-5 and IP-6, exhibited strong cytotoxic impact against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.govscispace.comresearchgate.net Furthermore, substituted imidazo[1,2-b]pyridazine (B131497) derivatives have been shown to mediate cell death in the IMR-32 human neuroblastoma cell line. nih.gov

The mechanism of this anticancer activity is often linked to the inhibition of key cellular enzymes. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 µM. nih.gov Inhibition of other kinases, such as Aurora kinases, which are critical for mitotic progression, has also been reported for imidazo[4,5-b]pyridine derivatives. nih.gov

Compound ClassCancer Cell LineActivityIC50 ValueReference
Tetracyclic Imidazo[4,5-b]pyridinesHCT116 (Colon), MCF-7 (Breast)Cytostatic0.3 - 0.9 µM irb.hr
Amidino-substituted Imidazo[4,5-b]pyridinesSW620 (Colon)Cytotoxic0.4 - 0.7 µM mdpi.com
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast)Cytotoxic45 - 47.7 µM nih.govnih.gov
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast), HCT116 (Colon)CDK9 Inhibition0.63 - 1.32 µM nih.gov
Imidazo[4,5-b]pyridine Derivative (Compound 31)-Aurora Kinase A/B/C Inhibition0.042 / 0.198 / 0.227 µM nih.gov

Induction of Apoptotic Pathways

A primary mechanism through which imidazopyridazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger both extrinsic and intrinsic apoptotic pathways.

In studies involving imidazo[1,2-a]pyridine compounds, treatment of HCC1937 breast cancer cells with the derivative IP-5 led to the activation of the extrinsic apoptosis pathway. nih.govnih.gov This was evidenced by the increased activity of caspase-7 and caspase-8, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for activated caspases. nih.govnih.govresearchgate.net

Similarly, substituted imidazo[1,2-b]pyridazine derivatives were found to activate caspase-3-mediated apoptosis in IMR-32 neuroblastoma cells. nih.gov The inhibition of critical survival proteins is another strategy employed by these compounds. A lead compound from a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated the ability to reduce the levels of the anti-apoptotic protein Mcl-1 and activate caspases 3 and 7, thereby inducing cancer cell apoptosis. scispace.com This highlights the multi-faceted approach by which these derivatives can dismantle cancer cell survival mechanisms.

Cell Cycle Modulation

In addition to inducing apoptosis, derivatives of the imidazopyridazine scaffold can halt the proliferation of cancer cells by interfering with the cell cycle. These compounds have been shown to cause cell cycle arrest at various phases, preventing the cells from dividing and growing.

Substituted imidazo[1,2-b]pyridazine compounds have been found to mediate significant cell cycle arrest in the G0/G1 phase in IMR-32 neuroblastoma cells. nih.gov For one potent compound, an 18% increase in the G0/G1 cell population was observed at a 10 µM concentration, corresponding with a 23% decrease in cells in the S phase. nih.gov

Other isomers, such as imidazo[1,2-a]pyridines, also demonstrate this activity. The compound IP-5 was shown to induce cell cycle arrest in HCC1937 breast cancer cells by increasing the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.govnih.govscispace.comwaocp.org This suggests that these compounds can activate key checkpoints that control cell cycle progression, specifically at the G0/G1 and G2/M phases. nih.govwaocp.org The inhibition of cyclin-dependent kinases (CDKs) is a direct mechanism for inducing cell cycle arrest. nih.gov As noted previously, various imidazo[4,5-b]pyridine derivatives are potent inhibitors of CDK9, a kinase essential for transcriptional elongation and cell cycle regulation. nih.govnih.govnih.gov

Compound ClassCell LineEffectMechanismReference
Imidazo[1,2-b]pyridazinesIMR-32 (Neuroblastoma)G0/G1 Phase ArrestDecrease in S phase cells, reduced cellular ATP nih.gov
Imidazo[1,2-a]pyridinesHCC1937 (Breast)G0/G1 and G2/M Phase ArrestIncreased p53 and p21 levels nih.govwaocp.org
Pyridazine-copper(II) complexesMDA-MB-231 (Breast)S Phase ArrestInhibition of DNA synthesis doi.org
Imidazo[4,5-b]pyridinesVarious cancer cellsCell Cycle ArrestInhibition of CDK9 nih.govnih.gov

Anticonvulsant Activity in Animal Models

Beyond oncology, certain amino-pyridazine derivatives have shown promise as central nervous system agents, specifically for their anticonvulsant properties. Preclinical studies in various animal models have demonstrated the efficacy of these compounds in suppressing seizures.

Analogues of 3H-imidazo[4,5-c]pyridazine were synthesized and evaluated for their ability to protect rats against maximal electroshock (MES)-induced seizures. While active, they were found to be less potent than the parent purine (B94841) compound they were derived from. nih.gov

Other pyridazinone derivatives have shown more robust activity. In studies using both the MES and subcutaneous pentylenetetrazole (scPTZ) models in mice, which represent generalized tonic-clonic and absence seizures respectively, these compounds provided significant protection. nih.gov For example, a series of 4-benzylidene-6-phenyl-4,5-dihydropyridazin-(2H)-one derivatives exhibited moderate to good anticonvulsant activity, with certain methyl-substituted derivatives showing the highest efficacy. nih.gov Hybrid molecules incorporating a pyridazinone-thiazole structure also demonstrated significant anticonvulsant effects, with one compound showing a median effective dose of 24.38 mg/kg in the MES test. irb.hr Importantly, many of these active compounds did not exhibit neurotoxicity at their effective doses. nih.gov

Immunomodulatory Properties (e.g., TLR Agonism)

A significant area of investigation for imidazo-fused heterocyclic compounds is their ability to modulate the immune system. Specifically, derivatives of the structurally related imidazo[4,5-c]quinoline and imidazo[4,5-c]pyridine scaffolds are known to be potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8.

These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. Agonism of TLR7 and/or TLR8 by small molecules leads to the activation of immune cells and the production of various cytokines, most notably interferon-alpha (IFN-α). nih.gov This cytokine has potent antiviral and antitumor properties.

The compound imiquimod, an imidazo[4,5-c]quinolin-4-amine, is a well-established TLR7 agonist used clinically as a topical treatment for viral infections and some skin cancers. nih.gov Patent literature reveals that imidazo[4,5-c]pyridin-4-amines are also potent inducers of IFN-α biosynthesis. nih.gov More recent strategies involve conjugating these TLR7-agonist payloads to tumor-targeting antibodies, creating antibody-drug conjugates (ADCs) designed to selectively deliver the immune-stimulating agent to the tumor microenvironment. nih.gov This approach aims to harness the potent immune-activating properties of the imidazo[4,5-c]pyridine core while mitigating the systemic toxicities associated with potent immune activation. nih.gov

Computational Chemistry and Molecular Modeling for 5h Imidazo 4,5 C Pyridazin 4 Amine Research

Advanced Analytical Methodologies for Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including NOESY and HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including imidazo[4,5-c]pyridazine derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D NMR (¹H and ¹³C): One-dimensional NMR provides primary structural information. ¹H NMR spectra reveal the number of different types of protons and their electronic environments, while ¹³C NMR spectra provide analogous information for the carbon skeleton. For derivatives of the imidazo[4,5-c]pyridine core, characteristic chemical shifts in ¹H NMR spectra show aromatic protons typically in the range of δ 6.5–8.0 ppm and amine protons (NH₂) as a singlet. nih.gov For example, in 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, the amine protons appear as a singlet at 4.96 ppm, and the pyridinone ring protons are observed as doublets at 7.78 and 6.48 ppm. nih.gov

2D NMR Techniques: To unambiguously assign these signals and map the complete molecular structure, 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons. For instance, HSQC analysis can confirm the presence of nonaromatic CH moieties by correlating proton and carbon signals that fall outside the typical aromatic range. researchgate.net

Homonuclear Correlation Spectroscopy (COSY): COSY identifies protons that are coupled to each other, typically on adjacent carbons (vicinal coupling). This helps in tracing out spin systems within the molecule, such as the protons on the pyridine (B92270) or phenyl rings. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (2-3 bonds) between protons and carbons. It allows for the connection of different structural fragments, for example, by showing a correlation from a proton on a phenyl ring to a carbon atom in the central imidazo[4,5-c]pyridazine core. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is invaluable for determining stereochemistry and the spatial arrangement of substituents. For example, a cross-peak between a methine proton and an amide proton in a NOESY spectrum can confirm their spatial proximity, helping to distinguish between possible isomers. researchgate.net

Compound DerivativeTechniqueKey Proton (¹H) Chemical Shifts (δ ppm)Key Carbon (¹³C) Chemical Shifts (δ ppm)Reference
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one¹H, ¹³C NMR7.78 (d, pyridine), 6.48 (d, pyridine), 4.95 (s, NH₂), 2.40 (s, CH₃)152.18 (C=O), 144.17, 142.03, 109.95, 96.82 (ring carbons), 21.27 (CH₃) nih.gov
4-(4-amino-1-cyclopentyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-c]pyridin-3-yl)benzonitrile¹H, ¹³C NMR8.01 (d, Ar-H), 7.83 (d, pyridine), 6.78 (d, pyridine), 5.02 (s, NH₂), 4.76 (p, cyclopentyl-CH)152.28 (C=O), 144.35, 142.17, 118.99 (CN), 110.26, 97.11 (ring carbons), 53.94 (cyclopentyl-CH) nih.gov
2-Phenyl-1H-imidazo[4:5-b]pyridine¹H, ¹³C NMR13.47 (s, NH), 8.36 (dd, pyridine), 8.25 (d, Ar-H), 8.03 (d, pyridine), 7.26 (dd, pyridine)153.21, 144.23, 131.03, 130.08, 129.50, 127.21, 118.57 (ring carbons) mdpi.com

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For compounds like 5H-imidazo[4,5-c]pyridazin-4-amine, electrospray ionization mass spectrometry (ESI-MS) is commonly used.

In ESI-MS, the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of the molecular weight. For derivatives of the imidazo[4,5-c]pyridine scaffold, ESI-MS is routinely used to confirm the successful synthesis of the target molecule by matching the observed [M+H]⁺ peak to the calculated molecular weight. nih.gov For example, the compound 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one shows an [M+H]⁺ ion at m/z 336.77, confirming its molecular formula. nih.gov Analysis of the fragmentation patterns can further corroborate the proposed structure.

Compound DerivativeMolecular FormulaCalculated MassObserved [M+H]⁺ (m/z)Reference
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneC₁₈H₁₃ClN₄O336.08336.77 nih.gov
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneC₁₉H₁₅ClN₄O350.10350.69 nih.gov
4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneC₁₈H₁₂BrClN₄O413.99415.38 nih.gov

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. When applied to a ligand co-crystallized with its protein target, it provides unparalleled insight into the precise binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern molecular recognition.

While a specific co-crystal structure for this compound was not found, this technique is crucial for structure-based drug design involving this class of heterocycles. For instance, X-ray structures of related inhibitors bound to their target proteins have been instrumental in understanding their mechanism of action. nih.gov Studies on imidazo[4,5-c]pyridine derivatives as kinase inhibitors rely on molecular docking simulations that are often validated by crystal structures of analogous compounds. nih.govnih.gov These structural studies reveal how the heterocyclic core fits into the ATP-binding pocket and how substituents can be modified to enhance potency and selectivity by forming key interactions with specific amino acid residues. nih.govnih.gov The determination of a co-crystal structure would be a critical step in optimizing the interactions of this compound with a biological target.

Spectroscopic Analysis (e.g., UV-Vis, Fluorescence) for Molecular Properties and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules and their interactions with their environment. These techniques are particularly useful for chromophoric systems like imidazo[4,5-c]pyridazines.

UV-Vis Absorption Spectroscopy: This method measures the absorption of light by a molecule as a function of wavelength. The absorption spectra of imidazo-fused heterocycles typically show multiple bands corresponding to π→π* and n→π* electronic transitions. mdpi.com For example, 4-(aryl)benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles exhibit two main absorption bands, a high-energy transition (S₀→S₂) between 220-300 nm and a lower-energy transition (S₀→S₁) in the 350-500 nm range. mdpi.com The position and intensity of these bands are sensitive to the molecular structure, substituents, and solvent polarity. irb.hr

Fluorescence Spectroscopy: This technique provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Many imidazo[4,5-c]pyridazine analogs are fluorescent, and their emission spectra, quantum yields, and lifetimes are valuable for understanding their photophysical properties. mdpi.comnih.gov The fluorescence of these compounds can be highly sensitive to the local environment, making them potential probes for studying ligand-protein binding or sensing changes in pH. irb.hr Studies on related imidazo[4,5-b]pyridine derived iminocoumarins have shown that their emission properties are significantly influenced by solvent polarity and pH, demonstrating their potential as molecular sensors. irb.hr

Compound Derivative ClassSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Reference
4-(Aryl)benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitrilesTHF~350-500 (S₀→S₁) and ~220-300 (S₀→S₂)520-567 mdpi.com
Imidazo[4,5-b]pyridine derived iminocoumarinsMethanol~310-415~480-520 irb.hr
2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c)Acetonitrile~340~380 (Normal), ~520 (Tautomer) nih.gov

Future Directions and Research Gaps for 5h Imidazo 4,5 C Pyridazin 4 Amine

Development of Novel Synthetic Pathways

The efficient and versatile synthesis of 5H-imidazo[4,5-c]pyridazin-4-amine and its analogs is fundamental to exploring their therapeutic potential. While classical condensation reactions of diamino-pyridazines with various reagents form the basis of current synthetic strategies, significant opportunities exist for the development of more innovative and efficient methodologies.

Future research should focus on the development of novel synthetic pathways that offer advantages in terms of yield, purity, and the ability to introduce diverse substituents. Methodologies such as microwave-assisted organic synthesis (MAOS) have already shown promise in accelerating the synthesis of related imidazopyridine structures and could be adapted for the pyridazine (B1198779) core. nih.gov Furthermore, the exploration of solid-phase synthesis techniques could facilitate the rapid generation of large libraries of this compound derivatives for high-throughput screening. nih.gov

A significant gap in the current synthetic landscape is the limited exploration of regioselective functionalization of the imidazo[4,5-c]pyridazine core. Developing methods to selectively introduce substituents at specific positions on the imidazole (B134444) or pyridazine ring would be a major advancement, enabling a more systematic exploration of structure-activity relationships (SAR).

Exploration of Underexplored Biological Targets

The existing research on the biological activities of imidazo[4,5-c]pyridazine and its isomers has primarily focused on their potential as anticancer, antimicrobial, and antiviral agents. nih.gov However, the structural resemblance to purines suggests a much broader range of potential biological targets that remain largely unexplored.

A significant research gap exists in the systematic screening of this compound and its derivatives against a wider panel of biological targets. Future investigations should extend to target classes such as:

Kinases: While some related imidazopyridines have been investigated as kinase inhibitors, a comprehensive profiling of this compound analogs against the human kinome is warranted. nih.govresearchgate.net

G-protein coupled receptors (GPCRs): The imidazopyridine scaffold has been associated with activity at GPCRs, suggesting that imidazo[4,5-c]pyridazines may also modulate these important drug targets. nih.gov

Enzymes involved in metabolic diseases: Given the role of purine (B94841) analogs in metabolic regulation, exploring the effects of this scaffold on enzymes implicated in conditions like diabetes and obesity is a promising avenue.

Ion channels: The potential for these compounds to modulate ion channel activity, which is crucial in various physiological processes, is another area ripe for investigation.

Rational Design of Selective and Potent Analogs

The rational design of novel analogs with improved potency and selectivity is a critical step in the drug discovery process. This requires a deep understanding of the structure-activity relationships (SAR) of the this compound scaffold.

Future research should employ a combination of computational modeling and medicinal chemistry to guide the design of new derivatives. Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, helping to identify key interactions that can be optimized. nih.gov This information can then be used to design and synthesize focused libraries of analogs with modifications at various positions of the heterocyclic core.

A key research gap is the lack of detailed SAR studies for the this compound scaffold against specific biological targets. Systematic modifications of the amine substituent, the imidazole ring, and the pyridazine ring are needed to build a comprehensive understanding of how structural changes impact biological activity and selectivity.

Compound Class Reported Biological Activity Key Research Findings Reference
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family Kinase (SFK) InhibitionIdentification of potent inhibitors against glioblastoma cell lines. ADME predictions suggest potential for CNS drug development. nih.gov
Imidazo[1,2-b]pyridazine (B131497) derivativesBruton's Tyrosine Kinase (BTK) InhibitionDiscovery of a highly potent and selective irreversible BTK inhibitor with in vivo efficacy in a xenograft model. acs.org
Imidazo[4,5-b]pyridine derivativesBET InhibitionDevelopment of potent and selective BET inhibitors for neuropathic pain management. researchgate.netacs.org

Advanced Preclinical Characterization of Lead Compounds

Once potent and selective lead compounds have been identified, a thorough preclinical characterization is essential to assess their drug-like properties and potential for further development. This includes a comprehensive evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy and safety profiles.

A major research gap for the this compound scaffold is the lack of published data on the preclinical development of lead compounds. Future research must focus on:

In-depth ADME profiling: This includes studies on metabolic stability in liver microsomes, plasma protein binding, and permeability assays to predict oral bioavailability.

Pharmacokinetic studies: Determining the pharmacokinetic parameters of lead compounds in animal models is crucial to understand their in vivo disposition and to establish appropriate dosing regimens for efficacy studies.

In vivo efficacy studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease is a critical step to validate their therapeutic potential.

Early toxicology screening: Initial toxicity assessments are necessary to identify any potential safety concerns that may hinder further development.

Q & A

Basic: What are the recommended synthetic routes for 5H-imidazo[4,5-c]pyridazin-4-amine under transition-metal-free conditions?

Answer: A base-promoted approach using amidines and ketones can yield spiro-fused imidazolone derivatives, as demonstrated in the synthesis of structurally related 4,5-dihydro-1H-imidazol-5-ones. This method avoids transition metals, employs mild bases (e.g., KOH or Cs₂CO₃), and achieves cyclization at 80–100°C in polar aprotic solvents like DMSO. Reaction optimization should focus on base strength, solvent polarity, and temperature to minimize side products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as shown in studies of related imidazo-phenanthroline derivatives. Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon connectivity.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • FT-IR : To confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
    Cross-referencing with crystallographic data (e.g., unit cell parameters from orthorhombic systems) ensures accuracy .

Advanced: How can computational modeling enhance the design of this compound derivatives targeting dihydropteroate synthase (DHPS)?

Answer: Structure-based drug design (SBDD) leverages X-ray crystallography data of DHPS-inhibitor complexes to identify key binding interactions. For example:

  • Docking simulations : Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Asp44, Lys221).
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over time.
  • Free-energy perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., halogenation at C6). This approach increased binding affinity by 100-fold in pyrimido[4,5-c]pyridazine analogs .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer: Contradictions often arise from tautomerism or solvatomorphism. Mitigation strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., amine-imine tautomerism).
  • Powder X-ray diffraction (PXRD) : Differentiate polymorphic forms.
  • Cross-validation with synthetic intermediates : Trace discrepancies to specific reaction steps. For example, inconsistent NH₂ signals in pyrazolo[3,4-d]pyrimidin-4-amine were resolved by comparing spectra of intermediates synthesized via Appel salt reactions .

Basic: What biological targets are associated with this compound derivatives?

Answer: This scaffold shows promise as:

  • Antimicrobial agents : DHPS inhibitors disrupt folate biosynthesis in pathogens.
  • Anticancer compounds : Derivatives interfere with tubulin polymerization (e.g., combretastatin analogs).
  • Enzyme inhibitors : Target kinases (e.g., JAK2) via ATP-binding domain interactions. Prioritize assays like in vitro enzyme inhibition (IC₅₀) and cytotoxicity profiling (e.g., NCI-60 panel) .

Advanced: What reaction parameters optimize heterocyclic ring closure in imidazo-pyridazine synthesis?

Answer: Key factors include:

  • Base selection : Strong bases (e.g., NaH) accelerate deprotonation but may induce side reactions.
  • Temperature control : Exothermic cyclizations require gradual heating (e.g., 50→100°C).
  • Solvent effects : DMF enhances solubility of intermediates, while THF favors kinetic control. In Appel salt condensations, optimal yields (>75%) were achieved with Et₃N at 0°C for 2 hours .

Advanced: How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

Answer: Regioselectivity in azine derivatives is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) direct nucleophiles to electrophilic carbons.
  • Protecting groups : Temporary protection of reactive amines (e.g., Boc) prevents undesired adducts.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems. For example, ribosylation of triazolo[4,5-c]pyridines achieved >90% regioselectivity using 2,3,5-tri-O-benzoyl protection .

Basic: What strategies improve the thermal stability of this compound derivatives?

Answer: Stability enhancements include:

  • Crystallinity optimization : Recrystallization from DMSO/water improves lattice packing.
  • Substituent effects : Bulky groups (e.g., CF₃) reduce molecular mobility.
  • Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (Td >200°C for imidazo-phenanthrolines). For hygroscopic compounds, store under inert gas (N₂) at −20°C .

Advanced: What methodologies validate the mechanism of imidazo-pyridazine formation?

Answer: Mechanistic studies employ:

  • Isotopic labeling : ¹⁵N-tracing to track amine incorporation.
  • Kinetic profiling : Rate-determining step identification via Eyring analysis.
  • DFT calculations : Compare energy barriers for proposed pathways (e.g., [1,3]-hydride shifts vs. radical intermediates). For transition-metal-free syntheses, computational models supported a base-mediated enolate cyclization pathway .

Advanced: How can researchers design analogs with improved pharmacokinetic (PK) properties?

Answer: Rational design strategies include:

  • LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce hydrophobicity.
  • Metabolic stability : Block CYP3A4 oxidation sites via fluorination or deuteration.
  • Prodrug approaches : Mask amines as phosphate esters for enhanced solubility. PK studies in pyrimido[4,5-c]pyridazines showed 3-fold bioavailability improvements with PEGylated prodrugs .

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Reactant of Route 1
5H-imidazo[4,5-c]pyridazin-4-amine
Reactant of Route 2
5H-imidazo[4,5-c]pyridazin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.